molecular formula C11H14F3N B2836172 (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2248172-40-7

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2836172
CAS No.: 2248172-40-7
M. Wt: 217.235
InChI Key: BYWWXNYNNWRBOE-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ringThe trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, making it a valuable functional group in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. One common method involves the use of trifluoromethyl sulfone as a trifluoromethyl radical precursor. The reaction is carried out under visible light irradiation, which promotes the formation of the trifluoromethyl radical and its subsequent addition to the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar radical trifluoromethylation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and light intensity to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific chiral configuration and the presence of both a trifluoromethyl group and a phenyl ring. This combination of features enhances its potential for selective biological activity and its utility in various scientific and industrial applications .

Properties

IUPAC Name

(2S)-2-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-4,6,8H,5,7,15H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWWXNYNNWRBOE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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